molecular formula C48H72D2O14 B1574491 Ivermectin B1a-d2

Ivermectin B1a-d2

Cat. No. B1574491
M. Wt: 877.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated ivermectin B1a.

Scientific Research Applications

Production and Synthesis

  • Fermentation-based Production : Ivermectin is produced through fermentation of Streptomyces avermitilis. Researchers have developed recombinant strains of S. avermitilis for direct fermentation, producing compounds like 22,23-dihydroavermectins B1a and A1a. This approach suggests a direct biological route to ivermectin, bypassing the need for chemical hydrogenation (Gaisser et al., 2003).
  • Engineering Polyketide Synthase for Ivermectin Production : Genetic engineering of the avermectin polyketide synthase (PKS) in S. avermitilis has been shown to directly produce ivermectin, indicating a route for low-cost production by fermentation (Zhang et al., 2006).

Pharmacokinetic Profile

  • Pharmacokinetic Studies : Ivermectin's pharmacokinetic characteristics have been investigated to understand its safety and systemic bioavailability in various dosing regimens. Studies indicate its potential for innovative uses, expanding its utility in mass drug administration campaigns (Muñoz et al., 2018).

Potential Therapeutic Applications

  • Anxiolytic Effects in Rats : Ivermectin has been evaluated for its effects on the central nervous system in rats, showing potential anxiolytic or sedative effects, suggesting its potential for broader therapeutic applications beyond its antiparasitic uses (de Souza Spinosa et al., 2002).
  • Anticancer Activity : Studies have identified ivermectin as a potential antileukemic agent, inducing cell death in acute myeloid leukemia cell lines and primary patient samples, with minimal impact on normal hematopoietic cells. It's hypothesized that ivermectin activates chloride ion channels, leading to increased intracellular chloride concentrations and reactive oxygen species generation (Sharmeen et al., 2010).

Molecular Interaction Studies

  • Interactions with SARS-CoV-2 Proteins : Computational and biophysical studies have been conducted on ivermectin's interaction with proteins associated with SARS-CoV-2. These studies suggest that ivermectin might bind to and induce structural changes in key viral proteins, indicating a possible inhibitory effect against the virus (González-Paz et al., 2020).

properties

Product Name

Ivermectin B1a-d2

Molecular Formula

C48H72D2O14

Molecular Weight

877.1

SMILES

CCC(C1C(C)CCC2(CC3CC(C/C=C(C)/C(OC4CC(OC)C(OC5CC(OC)C(O)C(C)O5)C(C)O4)C(C)/C=C/C=C6COC7C6(O)C(C(O3)=O)C=C(C)C7O)O2)O1)C

synonyms

22,23-Dihydroavermectin B1a-d2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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